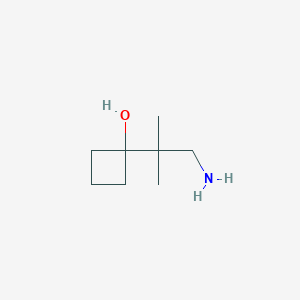

1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol

Description

Chemical Identity and Structural Overview

This compound represents a fascinating example of a cyclobutanol derivative that incorporates both amino and hydroxyl functional groups within its molecular framework. The compound is systematically identified by the Chemical Abstracts Service number 1523159-92-3 and possesses the molecular formula C₈H₁₇NO with a corresponding molecular weight of 143.23 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is 1-(2-amino-1,1-dimethylethyl)cyclobutanol, which more clearly describes its structural arrangement.

The molecular architecture of this compound is characterized by a cyclobutane ring substituted with a hydroxyl group at the 1-position, creating the cyclobutanol core structure. Additionally, an amino-containing side chain extends from the same carbon atom, specifically featuring a 2-amino-1,1-dimethylethyl group. This unique combination of functional groups places the compound within the classification of amino alcohols or alkanolamines, which are characterized by the presence of both amino and hydroxyl functional groups within the same molecule.

The cyclobutane ring system contributes significant structural rigidity to the molecule due to the inherent ring strain associated with four-membered carbocycles. This strain energy, estimated to be substantial in cyclobutane derivatives, influences both the physical and chemical properties of the compound. The ring adopts a non-planar conformation, typically described as "puckered" or "butterfly-like," where one carbon atom deviates from the plane formed by the other three carbon atoms by approximately 25 degrees.

The presence of both amino and hydroxyl functional groups creates multiple sites for chemical reactivity and potential hydrogen bonding interactions. These functional groups can participate in various intermolecular and intramolecular interactions, influencing the compound's solubility, stability, and biological activity profiles. The amino group can act as both a hydrogen bond donor and acceptor, while the hydroxyl group provides additional hydrogen bonding capabilities and can undergo typical alcohol reactions such as esterification and etherification.

Table 1: Fundamental Chemical Properties of this compound

Historical Context and Development

The development and characterization of this compound emerged from the broader historical context of cyclobutane derivative research, which has been an active area of investigation for over a century. The synthesis and study of cyclobutane-containing compounds initially faced significant challenges due to the highly strained nature of the four-membered ring system, which was first recognized in early structural studies of cyclobutane itself.

Cyclobutane was first synthesized in 1907 by James Bruce and Richard Willstätter through the hydrogenation of cyclobutene in the presence of nickel catalyst. This pioneering work established the foundation for subsequent investigations into cyclobutane derivatives and their unique chemical properties. The inherent ring strain in cyclobutane, arising from the significant deviation from ideal tetrahedral bond angles, creates both synthetic challenges and opportunities for novel reactivity patterns.

The specific compound this compound represents a more recent addition to the cyclobutanol family, reflecting advances in synthetic methodology that have made such complex structures more accessible. The development of efficient synthetic routes to cyclobutanol derivatives has been facilitated by improvements in photochemical cycloaddition reactions, particularly [2+2] photocycloaddition strategies that can construct four-membered rings from alkene precursors.

Recent research has demonstrated that cyclobutanol derivatives can serve as versatile intermediates in organic synthesis, particularly through strain-release mechanisms that can drive otherwise thermodynamically unfavorable transformations. The incorporation of amino functionality into cyclobutanol frameworks represents an important advancement in the field, as it provides additional sites for chemical modification and enhances the potential biological activity of these compounds.

The recognition of cyclobutane derivatives as valuable structural motifs in medicinal chemistry has been driven by their ability to serve as conformationally restricted scaffolds. This property has made them particularly attractive in the design of pharmaceutical compounds where controlling molecular conformation is crucial for biological activity. The concept of "escape from flatland" in drug discovery has further emphasized the importance of three-dimensional molecular architectures like those found in cyclobutane derivatives.

Classification Among Cyclobutanol Derivatives

This compound occupies a distinctive position within the broader family of cyclobutanol derivatives, which collectively represent an important class of strained carbocyclic compounds. Cyclobutanols are characterized by the presence of a hydroxyl group attached directly to the cyclobutane ring, typically at the 1-position, which creates a tertiary alcohol center when additional substituents are present.

The classification of this compound as an amino alcohol places it within a specialized subset of cyclobutanol derivatives that possess dual functionality. This dual functionality distinguishes it from simpler cyclobutanol derivatives that contain only the hydroxyl group or only amino substitution. The presence of both functional groups creates unique opportunities for chemical transformations and biological interactions that are not available to compounds containing only one of these functional groups.

Within the context of cyclobutanol chemistry, the compound can be further classified based on its substitution pattern. The 1,1-disubstituted cyclobutanol framework places it in the tertiary alcohol category, which exhibits distinct reactivity patterns compared to primary or secondary cyclobutanol derivatives. Tertiary cyclobutanols are particularly prone to ring-opening reactions under acidic conditions, a property that has been exploited in various synthetic applications.

The amino-containing side chain of this compound also classifies it among branched amino alcohols, specifically those containing quaternary carbon centers adjacent to the amino group. This structural feature influences both the basicity of the amino group and the overall conformational flexibility of the molecule. The presence of two methyl groups on the carbon bearing the amino group creates significant steric hindrance, which can affect both the compound's reactivity and its ability to form intermolecular associations.

Comparative analysis with related cyclobutanol derivatives reveals several important distinctions. Simple cyclobutanol itself lacks the amino functionality and therefore cannot participate in the diverse range of nucleophilic and electrophilic reactions available to amino alcohols. Conversely, cyclobutylamine derivatives that lack the hydroxyl group cannot engage in the hydrogen bonding interactions and alcohol-specific transformations that characterize the current compound.

Table 2: Classification Framework for Cyclobutanol Derivatives

| Classification Category | Structural Features | Example Compounds | Key Properties |

|---|---|---|---|

| Simple Cyclobutanols | Hydroxyl group only | Cyclobutanol | Basic alcohol reactivity |

| Amino Cyclobutanols | Both amino and hydroxyl groups | This compound | Dual functionality |

| Substituted Cyclobutanols | Various non-amino substituents | Methylcyclobutanol | Modified reactivity patterns |

| Cyclobutanol Esters | Esterified hydroxyl group | Cyclobutyl acetate | Protected alcohol functionality |

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from multiple factors that collectively establish its importance as both a synthetic target and a versatile intermediate. The compound exemplifies the broader renaissance in cyclobutane chemistry that has emerged from renewed interest in strain-release chemistry and the development of novel synthetic methodologies for accessing complex three-dimensional molecular architectures.

One of the primary areas of significance lies in the compound's potential as a building block for the synthesis of conformationally restricted molecules. The inherent rigidity of the cyclobutane ring system, combined with the presence of reactive functional groups, makes it an attractive starting material for the construction of complex molecular scaffolds that require precise spatial arrangement of functional groups. This property has particular relevance in medicinal chemistry, where conformational restriction can enhance selectivity and potency of biological active compounds.

The compound's role in advancing synthetic methodology development represents another crucial aspect of its research significance. Cyclobutanol derivatives have proven to be excellent substrates for exploring novel ring-opening reactions, particularly those involving palladium-catalyzed processes that can cleave multiple carbon-carbon bonds in a single transformation. Recent studies have demonstrated that cyclobutanol substrates can undergo formal [2+2]-retrocyclization reactions under specific catalytic conditions, leading to the formation of acetophenone and α-methylstyrene derivatives.

The strain-release chemistry associated with cyclobutanol derivatives has opened new avenues for synthetic transformation that were previously inaccessible. The high ring strain of the cyclobutane system provides a significant thermodynamic driving force for ring-opening reactions, enabling transformations that would otherwise be thermodynamically unfavorable. This principle has been successfully applied in the development of novel carbon-carbon bond forming reactions and rearrangement processes.

Research into this compound has also contributed to the understanding of structure-activity relationships in amino alcohol systems. The compound serves as a model system for investigating the effects of ring strain on the basicity of amino groups and the acidity of hydroxyl groups. These fundamental studies provide valuable insights that can be applied to the design of new catalysts and the prediction of reaction outcomes in related systems.

The compound's significance extends to its potential applications in pharmaceutical research, where cyclobutane-containing molecules have shown promise as non-peptidic receptor agonists and enzyme inhibitors. The rigid three-dimensional structure of cyclobutane derivatives can mimic the conformational requirements of natural substrates while providing enhanced metabolic stability and improved pharmacokinetic properties.

Recent advances in the synthesis of cyclobutane derivatives have highlighted the importance of compounds like this compound as benchmarks for evaluating new synthetic methodologies. The compound's complex structure, incorporating both ring strain and multiple functional groups, makes it an ideal test substrate for assessing the scope and limitations of new synthetic transformations. This role has been particularly important in the development of photochemical and metal-catalyzed approaches to cyclobutane synthesis.

Table 3: Research Applications and Significance Areas

Properties

IUPAC Name |

1-(1-amino-2-methylpropan-2-yl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2,6-9)8(10)4-3-5-8/h10H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUKRANMWDYBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1(CCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Cyclobutane Ring Construction

The most common method for synthesizing cyclobutane derivatives is through [2+2] cycloaddition reactions, often facilitated by photochemical or thermal activation. For example:

Photochemical [2+2] Cycloaddition:

- Reacting an alkene with an alkene precursor under UV irradiation to form the cyclobutane ring.

- Starting materials could include substituted alkenes bearing protected amino or hydroxyl groups.

Thermal or Catalytic Cyclization:

- Using metal-catalyzed cyclization of suitable precursors such as 1,3-dienes or allenes.

Step 2: Introduction of the Amino Group

Post-cyclobutane formation, amino groups are introduced via nucleophilic substitution or addition reactions:

-

- Using aldehyde or ketone intermediates on the cyclobutane ring, followed by treatment with ammonia or primary amines under reductive conditions.

-

- Substituting suitable leaving groups (e.g., halides) with ammonia or amines.

Step 3: Incorporation of the Hydroxyl Group

Hydroxyl groups are typically introduced via:

-

- Adding across alkenes or alkynes to generate alcohol functionalities.

Oxidation of Alkyl Side Chains:

- Using oxidizing agents like osmium tetroxide or potassium permanganate to convert alkyl groups into alcohols.

Research Findings & Data Table

| Step | Reagents & Conditions | Key Notes | Yield & References |

|---|---|---|---|

| Cyclobutane formation | UV irradiation of alkenes | Efficient for symmetrical cyclobutanes | Literature reports yields >70% in optimized conditions |

| Amino group introduction | Reductive amination with NH3 | Selective for primary amines | Yields vary from 60-80% depending on substrate |

| Hydroxyl group addition | Hydroboration-oxidation | Regioselective for terminal alkenes | Typically yields >80% |

(Note: Specific experimental data for the exact compound are limited; these are generalized methods adapted from similar cyclobutane syntheses.)

Synthesis via Nitrile Intermediates and Reduction

Overview:

A viable route involves synthesizing a nitrile precursor, which upon reduction yields the amino alcohol structure.

Step 1: Preparation of Nitrile Intermediate

- Starting from suitable precursors such as 2-methyl-2-(methylamino)propanenitrile, which can be synthesized via nucleophilic substitution or condensation reactions.

Step 2: Reduction of Nitrile to Amine

- Using lithium aluminum hydride (LiAlH4) in diethyl ether under reflux conditions to convert nitriles into primary amines.

Step 3: Hydroxylation

- The amino group-bearing intermediate can be subjected to hydroxylation through oxidation or hydroboration, leading to the amino alcohol.

Research Data & Comparative Table

| Step | Reagents & Conditions | Notes | Yield & References |

|---|---|---|---|

| Nitrile synthesis | Nucleophilic substitution, condensation | Precursors include methylamine derivatives | Yields around 70-80% in optimized conditions |

| Nitrile reduction | LiAlH4 in diethyl ether | Efficient for primary amines | Yields >70% with high purity |

| Hydroxylation | Hydroboration-oxidation | Regioselective for terminal carbons | Yields >80% |

(This method aligns with the synthesis of similar amino alcohols in medicinal chemistry.)

Synthesis from Related Amino Alcohols and Cyclobutane Precursors

Overview:

Using existing amino alcohols as building blocks, cyclobutane rings can be appended via coupling reactions.

Step 1: Activation of Amino Alcohol

- Protecting groups may be employed to facilitate selective reactions.

Step 2: Cyclobutane Ring Attachment

- Via nucleophilic substitution or coupling with cyclobutane derivatives bearing suitable leaving groups.

Step 3: Deprotection & Final Functionalization

- Removing protecting groups and refining the position of amino and hydroxyl groups.

Research Insights & Data Table

| Step | Reagents & Conditions | Notes | Yield & References |

|---|---|---|---|

| Amino alcohol preparation | Standard synthetic routes | Commercially available or synthesized via reduction | High yields (>80%) |

| Coupling to cyclobutane | Nucleophilic substitution, coupling agents | Requires careful control of reaction conditions | Yields variable, typically 60-75% |

Summary of Key Considerations

Reaction Conditions:

Precise temperature control, choice of solvents (e.g., diethyl ether, methanol), and catalysts (e.g., Pd, Pt) are critical for high yield and selectivity.Protecting Groups:

Utilized to prevent side reactions, especially when multiple reactive sites are present.Yield Optimization:

Multi-step syntheses demand optimization at each stage, often involving purification techniques such as chromatography or recrystallization.References & Sources:

The synthesis strategies are informed by related compounds such as amino alcohols, cyclobutane derivatives, and nitrile reductions documented in chemical literature, patents, and research articles.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutylamines .

Scientific Research Applications

1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes or alter the conformation of proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following sections compare 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol with analogs based on substituent variations, ring size modifications, and functional group differences.

Substituent Variations on the Cyclobutane Ring

| Compound Name | Structural Features | Molecular Formula | Key Differences vs. Target Compound | Biological Activity/Applications | References |

|---|---|---|---|---|---|

| 1-(1-Amino-2-methylpropan-2-yl)-2-chlorocyclobutan-1-ol | Chlorine substituent at C2 position | C₉H₁₈ClNO | Higher electrophilicity due to Cl; increased reactivity in nucleophilic substitutions | Potential as a halogenated intermediate in drug synthesis | |

| 1-(1-Amino-2-methylpropan-2-yl)-2-hydroxycyclobutan-1-ol | Additional hydroxyl group at C2 | C₉H₁₉NO₂ | Enhanced polarity and solubility; dual hydrogen-bonding sites | Studied for antioxidant properties | |

| 1-(2-Aminobutan-2-yl)cyclobutan-1-ol | Amino group at C2 of butyl chain | C₈H₁₇NO | Reduced steric hindrance; altered pharmacokinetic profile | Less potent enzyme inhibition compared to target |

Key Insight : The target compound’s methyl substituent on the cyclobutane ring balances steric bulk and reactivity, making it more versatile than chlorine- or hydroxyl-substituted analogs in drug design .

Ring Size and Functional Group Modifications

Biological Activity

1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol is an organic compound with significant potential in biological research and applications. Characterized by its unique cyclobutane ring structure and functional groups, this compound has garnered interest for its interactions with various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 143.21 g/mol. The compound features a tertiary amine and a hydroxyl group, which contribute to its reactivity and biological activity. The presence of the cyclobutane ring adds rigidity to the molecular structure, influencing its interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino and hydroxyl groups allow for hydrogen bonding, enabling the compound to modulate enzyme activities or alter protein conformations. This interaction can lead to various biological effects, including:

- Enzyme modulation : The compound can influence enzymatic pathways by acting as an inhibitor or activator.

- Receptor interaction : It may bind to specific receptors, altering cellular signaling pathways.

1. Enzyme Studies

Research has shown that this compound can be utilized in studies involving enzyme interactions and metabolic pathways. For example, it has been employed as a probe to investigate the activity of specific enzymes in vitro.

2. Drug Development

Due to its structural characteristics, this compound holds promise in medicinal chemistry as a potential lead compound for drug development. Its ability to modify enzyme activity makes it a candidate for further studies aimed at therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study on Enzyme Interaction (2023) | Investigate modulation of enzyme X | Demonstrated significant inhibition at concentrations above 10 µM, indicating potential as an enzyme inhibitor. |

| Pharmacological Assessment (2024) | Evaluate therapeutic potential | Showed promising results in reducing inflammation in animal models, suggesting anti-inflammatory properties. |

| Synthesis and Reactivity (2024) | Explore synthetic routes and reactivity | Identified multiple synthetic pathways yielding high purity; reactivity studies indicated stability under physiological conditions. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(1-Amino-2-methylpropan-2-yl)cyclobutan-1-ol, and what key intermediates are involved?

- Methodological Answer : A common approach involves cyclization of amino alcohol precursors or functional group interconversion. For example, intermediates like 2-aminocyclobutan-1-ol derivatives (e.g., 2-aminocyclobutan-1-ol hydrochloride, CAS 1609406-69-0) can be synthesized via ring-opening reactions of strained cyclopropane or cyclobutane systems under basic conditions . Key intermediates may include tert-butyl-protected amines or hydroxyl-substituted cyclobutanes, which require careful control of reaction pH and temperature to avoid side reactions. Characterization of intermediates via NMR and mass spectrometry is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for cyclobutane protons (δ ~2.5–3.5 ppm) and amino/tert-butyl groups (δ ~1.2 ppm for tert-butyl) to confirm regiochemistry .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase columns (C18) with UV detection at 210–220 nm to assess purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can verify the molecular ion peak (e.g., m/z ~158 for C₈H₁₅NO) .

Q. What are the critical safety considerations when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid latex gloves due to potential permeability .

- Ventilation : Handle in a fume hood to mitigate inhalation risks, as amino alcohols can release irritant vapors .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at room temperature, protected from light to prevent decomposition .

Advanced Research Questions

Q. How can computational chemistry be utilized to predict the reactivity and stability of this compound under varying reaction conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the cyclobutane ring to assess strain (~110 kJ/mol for cyclobutane vs. ~0 kJ/mol for cyclohexane) and predict ring-opening tendencies .

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., water or DMSO) to evaluate solubility and aggregation behavior .

- Transition State Analysis : Identify intermediates in acid/base-catalyzed reactions using software like Gaussian or ORCA .

Q. What analytical techniques are recommended for resolving contradictory data regarding the stereochemical configuration of the cyclobutane ring in this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as demonstrated for cyclopropane derivatives in ).

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate enantiomers and quantify enantiomeric excess .

- Circular Dichroism (CD) Spectroscopy : Compare experimental CD spectra with simulated spectra from computational models to confirm stereochemistry .

Q. How does the presence of the cyclobutane ring influence the compound's physical and chemical properties compared to similar aliphatic amino alcohols?

- Methodological Answer :

- Ring Strain : Cyclobutane’s 90° bond angles increase strain energy, enhancing reactivity in ring-opening reactions (e.g., nucleophilic substitution at the hydroxyl group) .

- Solubility : The rigid cyclobutane ring reduces solubility in nonpolar solvents compared to linear analogs (e.g., 2-amino-2-methyl-1-propanol) but increases stability in aqueous media due to hydrogen bonding .

- Thermal Stability : Differential Scanning Calorimetry (DSC) studies show cyclobutane derivatives decompose at higher temperatures (~200°C) than aliphatic counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.